molecular formula C12H13N3 B1418601 8-N-cyclopropylquinoline-5,8-diamine CAS No. 1154579-81-3

8-N-cyclopropylquinoline-5,8-diamine

Cat. No. B1418601
M. Wt: 199.25 g/mol
InChI Key: HWDYMOWGUBQREJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 8-N-cyclopropylquinoline-5,8-diamine is C12H13N3 . Its molecular weight is 199.25 g/mol .

Scientific Research Applications

1. Antimalarial Therapy

8-Aminoquinolines, a class including compounds similar to 8-N-cyclopropylquinoline-5,8-diamine, are significant in the therapy of latent malaria. They offer scientific and clinical insights and have a history of use in combating malaria, particularly in therapies against latent forms of the disease. The development of these compounds has led to revolutionary discoveries in malaria treatment (Baird, 2019).

2. Biological Activities and Medicinal Applications

Compounds containing the 8-hydroxyquinoline nucleus, which is structurally related to 8-N-cyclopropylquinoline-5,8-diamine, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds are of interest to chemists and health professionals, with many drugs incorporating this group and numerous 8-hydroxyquinoline-based molecules being potent lead compounds for various diseases (Saadeh et al., 2020).

3. Medicinal Inorganic Chemistry

8-Hydroxyquinoline and its derivatives have been explored for anti-neurodegeneration, anticancer properties, and antimicrobial activities. These compounds have been used in coordination with radioactive isotopes in nuclear medicine, notably in the imaging of inflammation and infection (Southcott & Orvig, 2021).

4. Antibacterial Properties

Research on 8-nitrofluoroquinolone derivatives, which are structurally related to 8-N-cyclopropylquinoline-5,8-diamine, has highlighted their interesting antibacterial activity against gram-positive and gram-negative strains. This demonstrates the potential of such compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).

5. Anticancer Applications

Derivatives of 5,8-quinolinedione, related to 8-N-cyclopropylquinoline-5,8-diamine, have shown promising results in inducing apoptosis and inhibiting the phosphorylation of key proteins in cancer cells, suggesting their potential in cancer therapy (Hsu et al., 2008).

6. Role in Metallosupramolecular Chemistry

8-Hydroxyquinoline derivatives have seen a resurgence in synthetic coordination chemistry due to their special properties, leading to applications in developing new supramolecular sensors and emitting devices (Albrecht et al., 2008).

7. Synthesis and Applications in Organic Chemistry

Synthesis studies of N-substituted 5-nitrosoquinolin-8-amines and their reduction to N8-alkylquinoline-5,8-diamines reveal the potential of these compounds in organic chemistry and their possible applications in various fields (Gavrilova et al., 2016).

Safety And Hazards

The safety data sheet for 8-N-cyclopropylquinoline-5,8-diamine suggests that it should not be released into the environment . It is recommended to avoid contact with skin and eyes, and inhalation of vapor or mist . In case of contact, it is advised to wash the affected area with copious amounts of water and seek medical attention if necessary .

properties

IUPAC Name

8-N-cyclopropylquinoline-5,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-5-6-11(15-8-3-4-8)12-9(10)2-1-7-14-12/h1-2,5-8,15H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDYMOWGUBQREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-N-cyclopropylquinoline-5,8-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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